beta-Thujene

説明

Structure

3D Structure

特性

分子式 |

C10H16 |

|---|---|

分子量 |

136.23 g/mol |

IUPAC名 |

4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene |

InChI |

InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4-5,7-9H,6H2,1-3H3 |

InChIキー |

GJYKUZUTZNTBEC-UHFFFAOYSA-N |

SMILES |

CC1C=CC2(C1C2)C(C)C |

正規SMILES |

CC1C=CC2(C1C2)C(C)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of β-Thujene

Introduction

β-Thujene, a bicyclic monoterpene, is a naturally occurring organic compound found in the essential oils of various plants. As a structural isomer of α-thujene and sabinene, it contributes to the characteristic aromas of these oils. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of β-thujene, intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

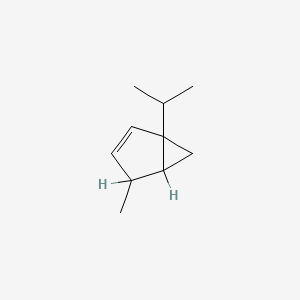

Chemical Structure

The foundational framework of β-thujene is the bicyclo[3.1.0]hex-2-ene skeleton. This structure consists of a five-membered cyclopentene (B43876) ring fused to a three-membered cyclopropane (B1198618) ring. The molecule is substituted with an isopropyl group at the C1 position and a methyl group at the C4 position. The double bond is located between carbons C2 and C3 of the cyclopentene ring.

Below is a diagram illustrating the chemical structure of β-thujene with the IUPAC numbering system.

Caption: Chemical structure of β-thujene with IUPAC numbering.

Table 1: General Chemical Properties of β-Thujene

| Property | Value | Reference(s) |

| IUPAC Name | 4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hex-2-ene | [1] |

| Synonyms | 2-Thujene, β-Thujene | [1] |

| Molecular Formula | C₁₀H₁₆ | [1] |

| Molecular Weight | 136.23 g/mol | [1] |

| CAS Number | 28634-89-1 | [1] |

| InChI | InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4-5,7-9H,6H2,1-3H3 | [1] |

| InChIKey | GJYKUZUTZNTBEC-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1C=CC2(C1C2)C(C)C | [1] |

Stereochemistry

β-Thujene possesses three stereocenters at the C1, C4, and C5 positions, giving rise to multiple stereoisomers. The naturally occurring enantiomer is typically (-)-β-thujene, which has the absolute configuration (1S,4R,5S).

Table 2: Stereochemical Identifiers for (-)-β-Thujene

| Identifier | Value | Reference(s) |

| IUPAC Name | (1S,4R,5S)-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hex-2-ene | [2] |

| InChI | InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4-5,7-9H,6H2,1-3H3/t8-,9+,10+/m1/s1 | [2] |

| InChIKey | GJYKUZUTZNTBEC-VWHDNNRLSA-N | [2] |

The relationship between β-thujene and its structural isomer, α-thujene, is depicted in the following diagram. The key difference lies in the position of the double bond and the methyl group on the bicyclic core.

Caption: Structural isomerism between β-thujene and α-thujene.

Spectroscopic Data

The structural elucidation of β-thujene is accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of β-thujene exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Characteristic IR Absorptions for β-Thujene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H Stretch | Alkene (=C-H) |

| 2850-3000 | C-H Stretch | Alkane (C-H) |

| ~1650 | C=C Stretch | Alkene |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of β-thujene results in a molecular ion peak and a characteristic fragmentation pattern.

Table 4: Key Mass Spectrometry Fragments for β-Thujene

| m/z | Proposed Fragment | Relative Intensity | Reference(s) |

| 136 | [C₁₀H₁₆]⁺ (Molecular Ion) | Present | [1] |

| 93 | [C₇H₉]⁺ | Base Peak | [1] |

| 77 | [C₆H₅]⁺ | High | [1] |

| 91 | [C₇H₇]⁺ | High | [1] |

Experimental Protocols

Synthesis of β-Thujene via Isomerization of Sabinene (General Protocol)

A common method for the synthesis of thujenes is the isomerization of sabinene. While a specific protocol for the exclusive synthesis of β-thujene is not detailed in the available literature, a general procedure for the isomerization to α-thujene using an alkali metal and an amine can be adapted.[3] The product distribution between α- and β-thujene would likely depend on the specific reaction conditions (e.g., temperature, catalyst, and reaction time).

-

Materials: Sabinene, alkali metal (e.g., lithium), primary or secondary amine (e.g., ethylenediamine), and an appropriate anhydrous solvent.

-

Procedure:

-

In a reaction vessel under an inert atmosphere, the alkali metal is reacted with the amine in an anhydrous solvent to form the metal amide catalyst.

-

Sabinene is added to the catalyst mixture.

-

The reaction mixture is heated to a specified temperature for a defined period to facilitate isomerization.

-

The reaction is quenched, and the organic product is extracted using a suitable solvent.

-

The extracted product is purified, typically by distillation, to isolate the thujene isomers.

-

-

Note: This is a generalized protocol and requires optimization to favor the formation of β-thujene.

The following workflow illustrates the general process for obtaining thujene isomers from sabinene.

Caption: General workflow for the synthesis of thujene isomers.

Analysis of β-Thujene by Gas Chromatography-Mass Spectrometry (GC-MS) (Representative Protocol)

GC-MS is a standard method for the identification and quantification of volatile compounds like β-thujene in complex mixtures such as essential oils.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used for separating terpenes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature of 60°C, hold for 2 minutes.

-

Ramp to 150°C at a rate of 3°C/min.

-

Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.

-

-

Injector: Split/splitless injector, with a split ratio of 1:50.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Identification: Based on comparison of the obtained mass spectrum and retention index with those from reference libraries (e.g., NIST, Wiley).

-

Conclusion

β-Thujene is a significant bicyclic monoterpene with a well-defined chemical structure and stereochemistry. Its unique bicyclo[3.1.0]hex-2-ene framework and specific substituent pattern distinguish it from its isomers and contribute to its characteristic properties. While detailed quantitative NMR data is not widely published, its structure is readily confirmed by mass spectrometry and infrared spectroscopy. The synthesis and analysis of β-thujene are achievable through established organic chemistry techniques, providing a basis for further research into its biological activities and potential applications.

References

Natural sources and occurrence of β-Thujene in plants

An In-depth Technical Guide to the Natural Sources and Occurrence of β-Thujene in Plants

Abstract

β-Thujene is a bicyclic monoterpene naturally present in the essential oils of a diverse range of plant species. This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the natural sources, quantitative occurrence, and analytical methodologies for β-thujene. This document details the primary plant sources of this compound, presents quantitative data on its prevalence, and outlines detailed experimental protocols for its extraction and quantification. Furthermore, it includes diagrams of the biosynthetic pathway of thujene isomers and experimental workflows to provide a thorough understanding of this phytochemical.

Introduction

β-Thujene is a volatile monoterpene, an isomer of α-thujene and sabinene (B1680474), that contributes to the characteristic aroma of numerous plants. Its presence and concentration within essential oils are of considerable interest for various applications, including the flavor and fragrance industries, as well as for its potential biological activities. A thorough understanding of the natural sources and the factors influencing the occurrence of β-thujene is fundamental for its targeted extraction and potential applications in scientific research and drug development.

Natural Sources and Quantitative Occurrence of β-Thujene

β-Thujene has been identified as a component of the essential oils of various plant species. The concentration of this compound can differ significantly based on the plant species, geographical origin, chemotype, and the specific part of the plant being analyzed.

Primary Plant Families

β-Thujene is frequently found in plants from the following families:

-

Cupressaceae: This family includes coniferous trees such as Thuja and Juniperus species.

-

Rutaceae: This family encompasses citrus plants and other aromatic species like Zanthoxylum.

-

Lamiaceae: This family consists of many common culinary and medicinal herbs.

-

Asteraceae: This is a large and widespread family of flowering plants.

Tabulated Quantitative Data of β-Thujene Occurrence

The following table provides a summary of the quantitative data on the occurrence of β-thujene in the essential oils of several plant species.

| Plant Species | Family | Plant Part | β-Thujene Concentration (%) |

| Thuja plicata | Cupressaceae | Leaves | 0.31[1] |

| Zanthoxylum piperitum | Rutaceae | Fruit Peel | 2.1[2] |

| Juniperus communis | Cupressaceae | Berries | Trace - 0.1[3][4] |

| Citrus sinensis | Rutaceae | Leaves | 0.6[5] |

Note: The concentration of β-thujene is subject to variation based on factors such as the specific chemotype of the plant, environmental growing conditions, and the extraction methodology employed.

Experimental Protocols

This section outlines detailed methodologies for the extraction and subsequent quantification of β-thujene from plant materials.

Extraction of Essential Oils by Steam Distillation

Steam distillation is a widely used and effective method for the extraction of volatile compounds such as β-thujene from plant matrices.[6][7][8]

Objective: To isolate the essential oil from a given plant sample.

Materials and Apparatus:

-

Dried and ground plant material (e.g., leaves, fruits, or bark)

-

Distilled water

-

2 L Round-bottom flask

-

Heating mantle

-

Claisen adapter

-

Condenser

-

Receiving flask or separatory funnel

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

Procedure:

-

Preparation of Plant Material: The plant material should be air-dried to reduce its moisture content. Subsequently, it should be ground into a coarse powder to increase the surface area available for extraction.

-

Apparatus Setup: The steam distillation apparatus should be assembled as per standard laboratory practice. The ground plant material is placed into the 2 L round-bottom flask, and a sufficient amount of distilled water is added to completely cover the material.

-

Distillation Process: The flask is heated using a heating mantle. The steam produced will pass through the plant material, volatilizing the essential oils.

-

Condensation: The mixture of steam and essential oil vapor is directed into the condenser. The cold water circulating through the condenser will cool the vapor, causing it to condense back into a liquid.

-

Collection of Distillate: The condensed liquid, which appears as a milky emulsion of essential oil and water, is collected in the receiving flask.

-

Separation of Essential Oil: The collected distillate is transferred to a separatory funnel. The mixture is allowed to stand until two distinct layers are formed. The essential oil, being less dense than water, will typically form the upper layer.

-

Drying the Essential Oil: The lower aqueous layer is carefully drained off, and the essential oil layer is collected. A small quantity of anhydrous sodium sulfate is added to the essential oil to remove any residual water.

-

Storage: The final, dried essential oil is transferred to a sealed glass vial and stored in a cool, dark environment to prevent degradation.

Quantification of β-Thujene by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique used for the separation and identification of individual components within a complex mixture like an essential oil.[9][10][11]

Objective: To determine the percentage composition of β-thujene in an essential oil sample.

Materials and Apparatus:

-

Extracted essential oil sample

-

High-purity solvent (e.g., n-hexane)

-

Analytical standard of β-thujene

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

-

High-purity helium as the carrier gas

-

Autosampler vials with inserts

Procedure:

-

Sample Preparation: A dilute solution of the essential oil is prepared in n-hexane (e.g., a 1:100 v/v dilution) to ensure concentrations are within the linear range of the instrument.

-

Preparation of Standards: A series of standard solutions of β-thujene in n-hexane are prepared at known concentrations. These will be used to construct a calibration curve for quantification.

-

GC-MS Instrument Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: An initial temperature of 60 °C is held for 2 minutes, followed by a temperature ramp of 3 °C/min up to 240 °C, which is then held for 5 minutes.

-

Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode at an ionization energy of 70 eV. The scan range is set from m/z 40 to 400.

-

-

Injection and Analysis: A 1 µL aliquot of the prepared sample and each of the standard solutions is injected into the GC-MS system.

-

Data Processing and Analysis:

-

The β-thujene peak in the chromatogram of the sample is identified by comparing its retention time and mass spectrum with those of the β-thujene analytical standard.

-

The concentration of β-thujene in the sample is determined by using the calibration curve generated from the standard solutions. The peak area of β-thujene in the sample is plotted against the calibration curve to calculate its concentration.

-

Biosynthesis of Thujene Isomers

The biosynthesis of β-thujene and its isomers, α-thujene and sabinene, is a part of the broader terpenoid biosynthetic pathway.[12] The pathway commences with the precursor geranyl pyrophosphate (GPP), which undergoes cyclization reactions catalyzed by specific terpene synthases.

Figure 1. Proposed biosynthetic pathway of thujene isomers.

The initial step in the pathway is the isomerization of Geranyl Pyrophosphate (GPP) to Linalyl Pyrophosphate (LPP).[12] The enzyme sabinene synthase then facilitates the cyclization of LPP to produce sabinene.[13] Following the formation of sabinene, it is proposed that a putative thujene isomerase acts on sabinene to yield its double-bond isomers, α-thujene and β-thujene.[14] The precise enzymatic machinery responsible for this final isomerization is an area of ongoing research. The product specificity and distribution are largely governed by the action of various terpene synthases.[2][15][16][17][18]

Experimental and Analytical Workflow

The diagram below provides a schematic representation of a typical workflow for the extraction and analysis of β-thujene from plant sources.

Figure 2. General workflow for β-thujene analysis.

Conclusion

This technical guide has presented a detailed examination of the natural sources, quantitative occurrence, and analytical methodologies pertaining to β-thujene in plants. The compilation of quantitative data, the provision of detailed experimental protocols, and the visual representation of the biosynthetic pathway and experimental workflow offer a valuable resource for professionals engaged in phytochemistry, natural product chemistry, and drug discovery. Future research should aim to broaden the scope of plant species screened for β-thujene, to fully elucidate the enzymatic steps in its biosynthesis, and to explore its potential pharmacological properties.

References

- 1. Stereochemical mechanism of two sabinene hydrate synthases forming antipodal monoterpenes in thyme (Thymus vulgaris) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vup.sk [vup.sk]

- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 5. cir-safety.org [cir-safety.org]

- 6. magritek.com [magritek.com]

- 7. engineering.iastate.edu [engineering.iastate.edu]

- 8. purodem.com [purodem.com]

- 9. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]

- 10. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Sabinene - Wikipedia [en.wikipedia.org]

- 13. Structure and Function of Sabinene Synthase, a Monoterpene Cyclase That Generates a Highly Strained [3.1.0] Bicyclic Product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydroboration of terpenes. V. Isomerization of (+)-sabinene to (+)-.alpha.-thujene. Hydroboration of (+)-sabinene and (+).alpha.-thujene with configurational assignments for the thujanols | CoLab [colab.ws]

- 15. researchgate.net [researchgate.net]

- 16. Engineering terpene synthases and their substrates for the biocatalytic production of terpene natural products and analogues - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Functional Characterization of Terpene Synthases from Masson Pine (Pinus massoniana) under Feeding of Monochamus alternatus Adults [mdpi.com]

- 18. Frontiers | Linking Terpene Synthases to Sesquiterpene Metabolism in Grapevine Flowers [frontiersin.org]

An In-depth Technical Guide to the Biosynthesis of Thujene Isomers in Essential Oils

This technical guide provides a comprehensive overview of the biosynthetic pathway of thujene isomers, a group of monoterpenes found in the essential oils of various plants. The guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, biochemistry, and drug development. It details the enzymatic reactions, key intermediates, and regulatory aspects of thujene biosynthesis, supported by quantitative data, detailed experimental protocols, and a visual representation of the metabolic pathway.

The Biosynthetic Pathway of Thujene Isomers

The biosynthesis of thujene isomers, like all monoterpenes, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1][2][3] These precursors are synthesized through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in the plastids.[1][4] For monoterpene biosynthesis, the MEP pathway is the primary source of IPP and DMAPP.[3][4][5]

The key steps in the biosynthesis of thujene isomers are as follows:

-

Formation of Geranyl Diphosphate (B83284) (GPP): A head-to-tail condensation of one molecule of IPP and one molecule of DMAPP is catalyzed by geranyl diphosphate synthase (GPPS) to form the C10 precursor, geranyl diphosphate (GPP).[3][5][6]

-

Cyclization of GPP: The central step in the formation of the thujane (B1196268) skeleton is the cyclization of GPP, catalyzed by a class of enzymes known as monoterpene synthases (TPSs).[7][8][9] Specifically, enzymes such as sabinene (B1680474) synthase and α-thujene synthase are responsible for producing the characteristic bicyclic [3.1.0] structure of thujane-type monoterpenes.[10][11][12]

-

Formation of Thujene Isomers: The cyclization of GPP is a complex process involving the formation of a geranyl cation, its isomerization to a linalyl cation, and subsequent cyclization and rearrangements to yield various monoterpene products.[13] In the case of thujene biosynthesis, the primary product is often (+)-sabinene, which can be accompanied by other isomers such as α-thujene, β-thujene, and other monoterpenes depending on the specific terpene synthase and plant species.[10][14] For instance, sabinene synthase from Western red cedar (Thuja plicata) predominantly produces (+)-sabinene.[10][11][12]

The proposed mechanism for the formation of (+)-sabinene from GPP involves the initial ionization of GPP to the geranyl cation, followed by isomerization and cyclization to form the bicyclic sabinene skeleton.[10]

Quantitative Data on Thujene Biosynthesis

The following table summarizes the available quantitative data for key enzymes involved in the biosynthesis of thujene isomers. The data is primarily from studies on sabinene synthase from Thuja plicata (TpSS).

| Enzyme | Substrate | Product(s) | Metal Cofactor | Km (µM) | kcat (s⁻¹) | Product Distribution (%) | Source |

| Sabinene Synthase (TpSS) | GPP | (+)-Sabinene, Myrcene, γ-Terpinene, α-Pinene, Terpinen-4-ol | Mn²⁺, Co²⁺, Mg²⁺, Ni²⁺ | N/A | N/A | (+)-Sabinene (~90%) | [10][11][12] |

| α-Thujene Synthase (TPS2) | GPP | α-Thujene | N/A | N/A | N/A | N/A | [7] |

N/A: Data not available in the cited sources.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of thujene biosynthesis.

-

Gene Cloning: The coding sequence of the terpene synthase (e.g., sabinene synthase) is amplified from cDNA of the source organism (e.g., Thuja plicata) and cloned into an expression vector (e.g., pET series) suitable for E. coli.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature (e.g., 18°C) for a defined period (e.g., 16 hours).

-

Cell Lysis and Purification: The bacterial cells are harvested by centrifugation and lysed by sonication in a suitable buffer. The recombinant protein, often with a polyhistidine tag, is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

-

Protein Verification: The purity and size of the recombinant protein are confirmed by SDS-PAGE analysis.

-

Reaction Mixture: The standard assay mixture contains the purified terpene synthase, the substrate geranyl diphosphate (GPP), a divalent metal cofactor (e.g., MgCl₂ or MnCl₂), and a suitable buffer (e.g., Tris-HCl or Bis-Tris) in a final volume of 50-100 µL.[15]

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Product Extraction: The reaction is stopped, and the volatile products are extracted by adding an organic solvent (e.g., hexane (B92381) or pentane) and vortexing.[16] An internal standard (e.g., nonyl acetate) can be added for quantification.

-

Analysis: The organic phase containing the terpene products is separated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[17]

-

GC Conditions: The extracted samples are injected into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). A temperature gradient is used to separate the different terpene isomers.

-

MS Analysis: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectra of the separated compounds are recorded.

-

Identification: The terpene products are identified by comparing their retention times and mass spectra with those of authentic standards and by searching against mass spectral libraries (e.g., NIST).

-

Quantification: The relative amounts of each product are determined by integrating the peak areas in the total ion chromatogram. Absolute quantification can be performed using a calibration curve of authentic standards.

-

Agroinfiltration: The terpene synthase gene, cloned into a plant expression vector, is introduced into Agrobacterium tumefaciens. The transformed Agrobacterium is then infiltrated into the leaves of Nicotiana benthamiana plants.[9]

-

Incubation: The infiltrated plants are incubated for 3-5 days to allow for transient expression of the terpene synthase.

-

Volatile Collection: The volatile organic compounds emitted from the infiltrated leaves are collected using a dynamic headspace collection system or by solvent extraction of the leaf tissue.

-

Analysis: The collected volatiles are analyzed by GC-MS to identify the terpene products synthesized by the expressed enzyme in vivo.

Visualization of the Biosynthesis Pathway

The following diagram illustrates the core biosynthetic pathway leading to the formation of thujene isomers from the central precursor, geranyl diphosphate.

Caption: Biosynthesis pathway of thujene isomers from geranyl diphosphate.

References

- 1. mdpi.com [mdpi.com]

- 2. wjarr.com [wjarr.com]

- 3. jocpr.com [jocpr.com]

- 4. mdpi.com [mdpi.com]

- 5. Plant geranylgeranyl diphosphate synthases: every (gene) family has a story - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diterpene Biosynthesis from Geranylgeranyl Diphosphate Analogues with Changed Reactivities Expands Skeletal Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and Function of Sabinene Synthase, a Monoterpene Cyclase that Generates a Highly Strained [3.1.0] Bicyclic Product - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure and Function of Sabinene Synthase, a Monoterpene Cyclase That Generates a Highly Strained [3.1.0] Bicyclic Product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure and Function of Sabinene Synthase, a Monoterpene Cyclase That Generates a Highly Strained [3.1.0] Bicyclic Product. | Semantic Scholar [semanticscholar.org]

- 13. Predictive Engineering of Class I Terpene Synthases Using Experimental and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Optimising Terpene Synthesis with Flow Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of β-Thujene

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Thujene, a bicyclic monoterpene, is a naturally occurring isomeric form of thujene. It is characterized by a bicyclo[3.1.0]hex-2-ene skeleton substituted at positions 1 and 4 by isopropyl and methyl groups, respectively.[1][2] Found in the essential oils of various plants, β-thujene contributes to their characteristic aroma and possesses noteworthy biological activities. This technical guide provides a detailed overview of the physical and chemical properties of β-thujene, along with experimental protocols for its synthesis, extraction, and analysis, to support further research and development.

Physical and Chemical Properties

β-Thujene is a volatile, water-insoluble compound with a woody aroma.[1] Its key physical and chemical properties are summarized in the tables below.

General and Physical Properties of β-Thujene

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆ | [1] |

| Molecular Weight | 136.23 g/mol | [1] |

| CAS Number | 28634-89-1 | [1] |

| IUPAC Name | 4-methyl-1-(1-methylethyl)bicyclo[3.1.0]hex-2-ene | [2] |

| Appearance | Not explicitly stated, likely a colorless to pale yellow liquid | |

| Boiling Point | 152 °C | [3] |

| Density | 0.8301 g/cm³ | [3] |

| Refractive Index | 1.4515 | [3] |

| Flash Point | 36 °C | [3] |

| Vapor Pressure | 4.77 mmHg at 25°C | [3] |

| Solubility | Insoluble in water | [1] |

Spectroscopic Data of β-Thujene

| Spectroscopy | Data | Reference(s) |

| Mass Spectrometry (MS) | Available in the NIST WebBook and PubChem databases. | [2][3][4] |

| Infrared (IR) Spectroscopy | Available in the NIST WebBook and PubChem databases. | [2][4] |

| ¹H Nuclear Magnetic Resonance (NMR) | Specific assigned data not available in the reviewed literature. Predicted shifts would show signals in the olefinic, aliphatic, and methyl regions characteristic of its bicyclic structure. | |

| ¹³C Nuclear Magnetic Resonance (NMR) | Specific assigned data not available in the reviewed literature. Expected signals would include those for sp² carbons of the double bond and sp³ carbons of the bicyclic ring and substituent groups. |

Chemical Reactions

β-Thujene, as a monoterpene with a double bond and a strained bicyclic system, undergoes several characteristic chemical reactions.

-

Isomerization: β-Thujene can be isomerized to its more stable isomer, α-thujene, often through acid or base catalysis.

-

Oxidation: The double bond in β-thujene is susceptible to oxidation, which can lead to the formation of various oxygenated derivatives such as epoxides, diols, and ketones.

-

Addition Reactions: The double bond can undergo addition reactions with various reagents, such as halogens and hydrohalic acids.

-

Rearrangement Reactions: Under certain conditions, the strained bicyclo[3.1.0]hexane skeleton can undergo rearrangement to form other cyclic monoterpenes.

A logical workflow for a typical chemical transformation of β-thujene is illustrated below.

Caption: A generalized workflow for the chemical transformation of β-thujene.

Experimental Protocols

Synthesis of β-Thujene via Isomerization of Sabinene (B1680474)

While a specific protocol for the exclusive synthesis of β-thujene was not found, a general procedure for the isomerization of sabinene to thujene isomers using a base catalyst can be adapted. The ratio of α- to β-thujene will depend on the specific reaction conditions.

Objective: To synthesize a mixture of thujene isomers, including β-thujene, from sabinene.

Materials:

-

Sabinene

-

Potassium tert-butoxide

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Inert gas (e.g., Argon or Nitrogen)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet.

-

Under a positive pressure of nitrogen, add anhydrous DMSO to the flask.

-

Add potassium tert-butoxide to the stirring DMSO.

-

Heat the mixture gently to ensure the base dissolves completely.

-

Cool the solution to room temperature.

-

Slowly add sabinene to the reaction mixture via a syringe.

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by gas chromatography (GC).

-

Once the desired conversion is achieved, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully pouring the mixture into ice-cold water.

-

Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the resulting mixture of thujene isomers by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of β-thujene.

Note: The specific molar ratios of reactants, reaction time, and temperature will need to be optimized to maximize the yield of β-thujene.

Extraction of β-Thujene from Essential Oils

β-Thujene is a component of various essential oils, such as that from Artemisia absinthium.[1][5] Hydrodistillation is a common method for extracting essential oils from plant material.

Objective: To extract the essential oil containing β-thujene from a suitable plant source.

Materials:

-

Dried plant material (e.g., aerial parts of Artemisia absinthium)

-

Clevenger-type apparatus

-

Distilled water

-

Heating mantle

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Weigh a known amount of the dried and powdered plant material.

-

Place the plant material into the round-bottom flask of the Clevenger apparatus.

-

Add a sufficient amount of distilled water to the flask to cover the plant material completely.

-

Assemble the Clevenger apparatus and begin heating the flask.

-

Continue the hydrodistillation for a set period (e.g., 3 hours) until no more oil is collected.

-

After cooling, carefully collect the separated essential oil from the collection arm of the apparatus.

-

Dry the collected oil over anhydrous sodium sulfate.

-

Store the dried essential oil in a sealed, dark glass vial at low temperature to prevent degradation.

Analysis of β-Thujene by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like β-thujene in essential oil mixtures.

Objective: To identify and quantify β-thujene in an essential oil sample.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass selective detector (MSD).

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating monoterpenes.[6]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[6]

-

Injector Temperature: 250 °C.[7]

-

Oven Temperature Program: An initial temperature of 60 °C, hold for 2 minutes, then ramp at a rate of 3-5 °C/min to a final temperature of 240-280 °C, and hold for a few minutes. This program will need to be optimized based on the specific column and sample.

-

MSD Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Procedure:

-

Prepare a dilute solution of the essential oil in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

-

Acquire the data.

-

Identify β-thujene by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).

The logical flow of the analytical process is depicted in the following diagram.

Caption: A flowchart illustrating the steps involved in the GC-MS analysis of β-thujene.

Conclusion

This technical guide has provided a comprehensive overview of the physical and chemical properties of β-thujene, along with foundational experimental protocols for its synthesis, extraction, and analysis. While detailed NMR spectral assignments and specific, optimized synthetic and extraction procedures require further investigation, the information presented here serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The unique structure and biological potential of β-thujene warrant continued exploration to unlock its full therapeutic and commercial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. beta-Thujene | C10H16 | CID 520384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. Bicyclo[3.1.0]hex-2-ene, 4-methyl-1-(1-methylethyl)- [webbook.nist.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

β-Thujene: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical properties, synthesis, biological activities, and analytical methodologies of the bicyclic monoterpene, β-thujene. This document serves as a critical resource for researchers, scientists, and professionals engaged in drug development, natural product chemistry, and related fields.

Core Compound Data

β-Thujene is a bicyclic monoterpene, a class of naturally occurring organic compounds derived from two isoprene (B109036) units. It is an isomer of α-thujene and is found in the essential oils of various plants. Its rigid, strained bicyclic structure is responsible for its characteristic chemical reactivity and aroma.

Below is a summary of the key identifiers and physicochemical properties of β-thujene.

| Property | Value | Citation(s) |

| CAS Number | 28634-89-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₆ | [1][2][3] |

| Molecular Weight | 136.23 g/mol | [2][3] |

| IUPAC Name | 4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene | [1] |

| Synonyms | 2-Thujene, beta-Thujene | [2] |

| Boiling Point | ~150-163°C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents | [2] |

| Octanol-Water Partition Coefficient (LogP) | ~3.4 | [2] |

Biosynthesis and Chemical Synthesis

The production of β-thujene can be achieved through natural biosynthetic pathways within plants or via chemical synthesis in a laboratory setting.

Biosynthesis

In plants, β-thujene is synthesized via the cyclization of geranyl pyrophosphate (GPP), a common precursor for monoterpenes.[2] The biosynthesis is closely related to that of other thujane-type monoterpenes, such as sabinene (B1680474) and thujone. The general pathway involves the initial formation of a sabinene intermediate, which can then be further transformed.

Chemical Synthesis: Isomerization of Sabinene

β-Thujene can be synthesized via the isomerization of sabinene. One common method involves the use of an alkali metal and a primary or secondary amine. The following protocol is adapted from a procedure for the synthesis of α-thujene, which also yields other thujene isomers.

Experimental Protocol: Isomerization of Sabinene to Thujenes

Materials:

-

Sabinene

-

Lithium metal

-

Ethylenediamine

-

Reaction vessel equipped with a stirrer, condenser, and nitrogen inlet

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Preparation of the Reagent: In a reaction vessel under a nitrogen atmosphere, combine 0.48 g (69 mmol) of lithium and 9 g (150 mmol) of ethylenediamine. Heat the mixture at 128-133°C for 4 hours to form the lithium amide reagent.

-

Isomerization Reaction: To the prepared reagent, add 82 g of sabinene oil (containing a known concentration of sabinene, e.g., 35.7 g or 262 mmol).

-

Reaction Conditions: Maintain the reaction mixture at 130°C for 6 hours with continuous stirring.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Purify the resulting oil by fractional distillation under reduced pressure (e.g., 60-75°C at 30 mmHg) to isolate the thujene isomers.

-

Analysis: Analyze the product fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative amounts of α-thujene, β-thujene, and other isomers.

Note: This reaction is known to produce a mixture of thujene isomers. The ratio of α- to β-thujene can be influenced by reaction conditions.

Biological and Pharmacological Activities

β-Thujene has demonstrated a range of biological activities that are of interest to the pharmaceutical and agricultural industries.

| Activity | Description | Citation(s) |

| Antimicrobial | Exhibits activity against various bacteria and fungi, suggesting potential applications as a natural preservative or in the development of antimicrobial agents. | [2] |

| Anti-inflammatory | Like many monoterpenes, β-thujene is suggested to possess anti-inflammatory properties. This is often attributed to the modulation of key inflammatory signaling pathways, such as NF-κB and MAPK.[1][4] | [1][4] |

| Pest Control | Shows potential as a natural pest control agent, positioning it as a candidate for environmentally friendly pesticides. | [2] |

Putative Anti-inflammatory Signaling Pathway

Monoterpenes are known to exert anti-inflammatory effects by modulating cytokine release through key signaling pathways. A generalized pathway illustrating this mechanism is presented below.

Analytical Methodologies

The identification and quantification of β-thujene, particularly within complex mixtures like essential oils, are typically performed using chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing volatile compounds like β-thujene. It separates the components of a mixture and provides mass spectra for their identification.

Experimental Protocol: GC-MS Analysis of β-Thujene

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

Sample Preparation:

-

Extract the essential oil from the plant material using hydrodistillation or solvent extraction.

-

Dilute the essential oil sample (e.g., 1:100 v/v) in a suitable solvent such as ethyl acetate (B1210297) or diethyl ether.

-

If quantitative analysis is required, add an internal standard (e.g., n-tridecane) to the diluted sample.

GC-MS Conditions:

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1-2 mL/min).

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless or split, with an injection volume of 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 40-60°C, hold for 5 minutes.

-

Ramp: Increase to 216-240°C at a rate of 4-7°C/min.

-

(Optional) Second Ramp: Increase to 300°C at 30°C/min and hold for 2 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 45 to 350.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Data Analysis:

-

Identify β-thujene by comparing its retention time and mass spectrum with those of a known standard or by matching the mass spectrum to a library (e.g., NIST, Wiley).

-

Quantify the compound by integrating the peak area and comparing it to the peak area of the internal standard.

References

A Technical Guide to the Solubility of β-Thujene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of β-thujene, a bicyclic monoterpene of interest in various scientific fields, including pharmacology and natural product chemistry. Due to its nonpolar nature, β-thujene exhibits poor solubility in aqueous solutions but is readily soluble in many organic solvents. Understanding its solubility profile is critical for its extraction from natural sources, purification, formulation development, and for designing effective in vitro and in vivo studies.

Core Concepts of β-Thujene Solubility

β-Thujene (C₁₀H₁₆, Molar Mass: 136.23 g/mol ) is a hydrophobic molecule, a characteristic dictated by its hydrocarbon skeleton.[1] Its solubility behavior is primarily governed by the principle of "like dissolves like." As a nonpolar compound, it demonstrates favorable interactions with nonpolar and weakly polar organic solvents, leading to good solubility. These interactions are mainly based on weak van der Waals forces.[1]

Conversely, β-thujene is practically insoluble in water.[1] This is due to the lack of polar functional groups that can form strong hydrogen bonds with water molecules. An estimated water solubility for β-thujene is approximately 3.756 mg/L at 25°C.

Quantitative Solubility Data

| Solvent Classification | Solvent | β-Thujene | α-Pinene | Limonene | Sabinene |

| Polar Protic | Ethanol | Readily Soluble[1] | ~20 mg/mL[2]; Miscible[3][4] | ~20 mg/mL[5]; Miscible[6] | ~20 mg/mL[7] |

| Methanol | Likely Soluble | Data not available | Data not available | Data not available | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | ~20 mg/mL[2] | ~20 mg/mL[5] | ~20 mg/mL[7] |

| Dimethylformamide (DMF) | Likely Soluble | ~20 mg/mL[2] | ~20 mg/mL[5] | 20 mg/mL[8] | |

| Acetone | Likely Soluble | Miscible[3] | Data not available | Data not available | |

| Nonpolar | n-Hexane | Readily Soluble[1] | Soluble[9] | Data not available | Data not available |

| Chloroform | Likely Soluble | Soluble[9] | Data not available | Data not available | |

| Diethyl Ether | Likely Soluble | Miscible[3] | Miscible[6] | Data not available | |

| Toluene | Likely Soluble | Soluble[9] | Data not available | Data not available |

Note: "Readily Soluble" and "Likely Soluble" are qualitative descriptions. The quantitative data for analogous compounds are provided to offer a general understanding of terpene solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of β-thujene solubility in an organic solvent, based on the widely accepted isothermal shake-flask method.

1. Materials and Equipment:

-

β-Thujene (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

2. Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of β-thujene to a vial containing a known volume of the organic solvent. The excess solid phase is crucial to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure the system reaches equilibrium. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved β-thujene to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.

-

Dilute the filtered solution with the same organic solvent to a concentration suitable for the analytical method.

-

-

Quantification by Gas Chromatography (GC):

-

Prepare a series of standard solutions of β-thujene in the chosen solvent with known concentrations.

-

Analyze the standard solutions using a validated GC-FID or GC-MS method to generate a calibration curve.

-

Analyze the diluted sample solution under the same GC conditions.

-

Determine the concentration of β-thujene in the diluted sample by interpolating its peak area from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL, g/100g of solvent, or mole fraction.

-

Experimental Workflow Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Alpha-pinene - Sciencemadness Wiki [sciencemadness.org]

- 4. α-Pinene - Wikipedia [en.wikipedia.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. (+)-Limonene | C10H16 | CID 440917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. SABINENE | 3387-41-5 [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

The Historical Unraveling of β-Thujene: From Cedar Swamps to Spectrometers

A Technical Guide on the Discovery and Isolation of a Key Bicyclic Monoterpene

For Immediate Release

This whitepaper provides a comprehensive technical overview of the historical discovery and isolation of β-thujene, a bicyclic monoterpene found in the essential oils of various plants, most notably the Eastern white cedar (Thuja occidentalis). This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a detailed look into the early methodologies and analytical data that led to the characterization of this compound.

Introduction: The Emergence of β-Thujene in Terpene Chemistry

The story of β-thujene is intrinsically linked to the broader exploration of terpenes, a diverse class of organic compounds produced by a variety of plants. While its isomer, α-thujene, garnered earlier attention, β-thujene was first identified as a distinct chemical entity in the mid-20th century through systematic investigations into the composition of essential oils from coniferous trees.[1] Early research focused on differentiating it from the more abundant α-thujene and its precursor, sabinene.

The initial discovery was made possible by the pioneering work of chemists in the late 19th and early 20th centuries, such as Otto Wallach and Friedrich Semmler, who laid the groundwork for terpene chemistry. While Lev Tschugaeff's 1900 publication in Berichte der deutschen chemischen Gesellschaft on "thujen" was a landmark in the study of this class of compounds, it primarily dealt with what is now recognized as α-thujene. The subsequent differentiation and characterization of β-thujene represent a significant step in understanding the complexity of essential oils.

The Natural Source: Thuja occidentalis

The primary source for the historical and ongoing study of β-thujene is the essential oil of Thuja occidentalis, commonly known as Eastern white cedar or arborvitae. The essential oil of this plant is a complex mixture of monoterpenes and their oxygenated derivatives. Early 20th-century analyses of Thuja oil identified thujone as a major component, with later, more refined techniques revealing the presence of both α- and β-thujene. The relative abundance of these isomers can vary depending on the geographical origin and specific cultivar of the plant.[2][3]

Historical Isolation and Purification Protocols

The isolation of β-thujene in the mid-20th century relied on a multi-step process involving the extraction of the essential oil followed by purification to separate the individual terpene isomers.

Extraction of Thuja occidentalis Essential Oil

The principal method for extracting the essential oil from the leaves and twigs of Thuja occidentalis has historically been steam distillation . This technique remains a common practice today.

Experimental Protocol: Historical Steam Distillation of Thuja occidentalis

-

Plant Material Preparation: Freshly harvested leaves and small twigs of Thuja occidentalis were coarsely chopped or macerated to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A large distillation flask was charged with the prepared plant material and a sufficient quantity of water. The flask was then connected to a steam generator on one side and a condenser on the other. The condenser outlet was directed into a collection vessel, often a Florentine flask, designed to separate immiscible liquids of different densities.

-

Distillation Process: Steam was passed through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor then passed into the condenser.

-

Condensation and Collection: The condenser, cooled with a continuous flow of cold water, liquefied the vapors. The resulting distillate, a mixture of water and essential oil, was collected in the Florentine flask.

-

Separation: Due to their immiscibility and density difference, the essential oil and water separated into two layers. The oil, being less dense than water, formed the upper layer and was carefully decanted or separated.

The logical workflow for this historical extraction process can be visualized as follows:

Purification by Fractional Distillation

The crude essential oil obtained from steam distillation is a mixture of numerous compounds. To isolate β-thujene, fractional distillation was employed. This technique separates liquids with close boiling points by utilizing a fractionating column that provides a large surface area for repeated vaporization and condensation cycles.

Experimental Protocol: Historical Fractional Distillation of Thujene Isomers

-

Apparatus Setup: A round-bottom flask was charged with the crude Thuja oil. The flask was fitted with a fractionating column (e.g., a Vigreux or packed column) which was, in turn, connected to a condenser and a series of collection flasks. A thermometer was placed at the top of the column to monitor the temperature of the vapor.

-

Heating and Fractionation: The crude oil was gently heated. As the mixture boiled, the vapors rose through the fractionating column. The component with the lowest boiling point (the most volatile) reached the top of the column first.

-

Collection of Fractions: The vapor at a specific temperature was then condensed and collected as a fraction. The temperature was carefully monitored, and fractions were collected over narrow boiling point ranges.

-

Isolation of β-Thujene: Based on the known boiling points of the components, the fraction corresponding to the boiling point of β-thujene was collected. This process would be repeated multiple times to achieve higher purity.

The logical relationship in the separation of thujene isomers from the crude oil is depicted below:

Early Characterization and Quantitative Data

Prior to the advent of modern spectroscopic techniques, the characterization of newly isolated compounds relied on the determination of their physical constants. While specific historical data for the very first isolation of β-thujene is scarce in readily available literature, the following table summarizes the types of quantitative data that would have been collected, along with modern, accepted values for comparison.

| Property | Historical Method of Determination | Modern Accepted Value |

| Boiling Point | Measurement using a thermometer during distillation under a specific pressure. | 147 °C at 739 mmHg |

| Molecular Formula | Elemental analysis (combustion analysis) to determine the empirical formula, followed by molecular weight determination (e.g., cryoscopy or ebullioscopy). | C₁₀H₁₆ |

| Molecular Weight | See above. | 136.23 g/mol |

| Density | Measurement using a pycnometer. | Not widely reported |

| Optical Rotation | Measurement using a polarimeter to determine the rotation of plane-polarized light. | Varies with enantiomeric purity |

The Advent of Modern Analytical Techniques

The development of gas chromatography (GC) in the mid-20th century revolutionized the analysis of essential oils. GC allowed for the rapid and efficient separation of the complex mixtures of terpenes present in Thuja oil. The subsequent coupling of GC with mass spectrometry (GC-MS) provided a powerful tool for the definitive identification of individual components, including β-thujene, based on their mass spectra.

The general workflow for the modern analysis of β-thujene in essential oils is as follows:

Conclusion

The historical discovery and isolation of β-thujene represent a significant chapter in the study of natural products. The journey from the steam distillation of Thuja occidentalis to the meticulous separation by fractional distillation and characterization by physical constants showcases the ingenuity of early to mid-20th-century chemists. While modern techniques have greatly simplified the identification and quantification of this bicyclic monoterpene, understanding the historical context and foundational experimental protocols provides valuable insight into the evolution of natural product chemistry. This knowledge continues to be relevant for researchers exploring the vast chemical diversity of the plant kingdom and its potential applications in medicine and industry.

References

β-Thujene: A Technical Guide to Its Known Biological Activities and Research Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Thujene is a bicyclic monoterpene naturally occurring in the essential oils of various plants, including species of Thuja (cedar), Zanthoxylum (Sichuan pepper), and Eucalyptus.[1][2] While often identified as a component in phytochemical analyses, research dedicated to the specific biological activities of isolated β-thujene is notably limited. Much of the available data pertains to essential oils containing β-thujene as one of many constituents, making it challenging to attribute specific effects solely to this compound. Furthermore, β-thujene is frequently confused in literature with the more extensively studied ketone, thujone (which also exists as α- and β-isomers). This technical guide aims to consolidate the current state of knowledge on the biological activities associated with β-thujene, clearly distinguishing between data from isolated compound studies and those from essential oil analyses. It provides a transparent overview for researchers, highlighting significant data gaps and opportunities for future investigation.

Chemical and Physical Properties

β-Thujene, systematically named 4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene, is a hydrocarbon with the molecular formula C₁₀H₁₆.[3] It is a structural isomer of α-thujene and sabinene. Its chemical identity is crucial for distinguishing its activities from its oxygenated counterpart, β-thujone.

| Property | Value | Reference |

| IUPAC Name | 4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene | [3] |

| Molecular Formula | C₁₀H₁₆ | [3] |

| Molecular Weight | 136.23 g/mol | [3] |

| CAS Number | 28634-89-1 | [3] |

Antimicrobial Activity

Direct evidence for the antimicrobial activity of pure β-thujene is scarce in the reviewed literature. Its activity is typically inferred from studies on essential oils where it is present as a component.

Data from Essential Oil Studies

The following table summarizes the antimicrobial activities of essential oils reported to contain thujene isomers. It is critical to note that these activities are the result of the synergistic or additive effects of all components in the oil, and not of β-thujene alone.

| Plant Source | Thujene Isomer & (%) | Test Organism | Assay | Result (MIC/MBC in mg/mL) | Reference |

| Teucrium ramosissimum | α-Thujene (5.51%) | Staphylococcus aureus | Broth Microdilution | MIC: 0.24, MBC: 1.3 | [4] |

| Enterococcus faecalis | Broth Microdilution | MIC: 0.28, MBC: 1.9 | [4] | ||

| Escherichia coli | Broth Microdilution | MIC: 0.31, MBC: 2.1 | [4] | ||

| Pseudomonas aeruginosa | Broth Microdilution | MIC: 0.36, MBC: 2.9 | [4] | ||

| Zanthoxylum mantaro (fruits) | α-Thujone (39.85%), β-Thujone (25.04%)* | Aspergillus niger | Broth Microdilution | MIC: 1.0 | [5] |

| Croton adipatus | α-Thujene (12.69%) | Bacillus subtilis | Broth Microdilution | MIC: 0.286 | [6] |

| Candida albicans | Broth Microdilution | MIC: 0.572 | [6] |

Note: This study measured α- and β-thujone , the ketone, not the hydrocarbon thujene. It is included to highlight the common point of confusion in the literature.

Standard Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

To rigorously assess the antimicrobial potential of isolated β-thujene, a standardized broth microdilution assay would be employed.

Objective: To determine the lowest concentration of a substance that prevents visible growth of a microorganism.

Materials:

-

Pure, isolated β-thujene

-

Appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO)

-

96-well microtiter plates

-

Sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Positive control (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

-

Negative control (medium with solvent)

-

Microplate reader or visual inspection

Methodology:

-

Preparation of Stock Solution: A stock solution of β-thujene is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions: A two-fold serial dilution of the β-thujene stock solution is performed across the wells of a 96-well plate using the appropriate growth medium to achieve a range of decreasing concentrations.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (final concentration typically ~5 x 10⁵ CFU/mL for bacteria).

-

Controls: Positive control wells (medium, inoculum, and standard antibiotic) and negative control wells (medium, inoculum, and solvent only) are included on each plate. A sterility control (medium only) is also prepared.

-

Incubation: The plates are incubated under optimal conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of β-thujene at which there is no visible turbidity or growth of the microorganism.[7][8] This can be assessed visually or by measuring absorbance with a microplate reader.

Below is a Graphviz diagram illustrating the workflow for this protocol.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

As with antimicrobial studies, there is no direct quantitative data, such as IC₅₀ values, for the anti-inflammatory effects of isolated β-thujene. The anti-inflammatory potential of essential oils containing thujene isomers has been suggested, but the activity is often attributed to other major components.[9][10] For instance, studies on related monoterpenes like α-pinene have shown inhibition of the NF-κB and JNK signaling pathways in human chondrocytes, suggesting a potential mechanism that could be explored for β-thujene.[10]

Standard Experimental Protocol: Inhibition of Nitric Oxide (NO) Production

A common in vitro assay to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the ability of a compound to reduce the production of the pro-inflammatory mediator NO in activated immune cells.

Materials:

-

Pure, isolated β-thujene

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM) and supplements

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent

-

Positive control (e.g., Dexamethasone)

-

MTT or similar reagent for cytotoxicity assessment

Methodology:

-

Cell Seeding: RAW 264.7 cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of β-thujene for a defined period (e.g., 1-2 hours).

-

Inflammatory Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours. Control groups include untreated cells, cells treated with LPS only, and cells treated with LPS and a positive control.

-

NO Measurement: After incubation, the cell culture supernatant is collected. The concentration of nitrite (B80452) (a stable product of NO) is measured by adding Griess Reagent and quantifying the resulting color change spectrophotometrically at ~540 nm.

-

Cytotoxicity Assay: The viability of the cells remaining in the plate is assessed using an MTT assay to ensure that the observed reduction in NO is not due to cell death.[11]

-

IC₅₀ Calculation: The concentration of β-thujene that inhibits NO production by 50% (IC₅₀) is calculated from the dose-response curve.

Below is a diagram illustrating the proposed mechanism of inflammatory signaling that could be investigated for β-thujene.

Caption: Hypothesized anti-inflammatory mechanism of action for β-Thujene.

Cytotoxic and Anticancer Activity

No studies were found that evaluated the cytotoxic or anticancer activity of isolated β-thujene. While some essential oils containing thujene have been tested, the lack of activity from the pure compound or its minor contribution to the overall effect cannot be ruled out without direct testing.[12]

Standard Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method widely used to assess the metabolic activity of cells, serving as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of a compound that reduces the viability of a cancer cell line by 50% (IC₅₀).

Materials:

-

Pure, isolated β-thujene

-

Cancer cell lines (e.g., HepG2 - liver, A549 - lung, PC-3 - prostate)[1]

-

Normal cell line for selectivity assessment (e.g., Vero or fibroblasts)

-

Cell culture medium and supplements

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO, isopropanol)

-

Positive control (e.g., Doxorubicin)

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of β-thujene. Wells with untreated cells and cells treated with a positive control drug are also prepared.

-

Incubation: The plate is incubated for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.

-

Solubilization: A solubilization buffer is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[13]

Other Biological Activities

Pest Control and Insecticidal Activity

Conclusion and Future Directions

The current body of scientific literature reveals a significant gap in the understanding of β-thujene's biological activities. While it is a known constituent of many phytochemically active essential oils, its individual contribution to these effects remains unquantified. The primary areas of activity suggested by related compounds and essential oil studies—antimicrobial, anti-inflammatory, and insecticidal—are yet to be confirmed through rigorous testing of the pure, isolated compound.

For researchers and drug development professionals, β-thujene represents an under-investigated natural product. Future research should prioritize:

-

Isolation and Purification: Obtaining high-purity β-thujene to enable accurate bioactivity assessment.

-

Systematic Screening: Performing in vitro assays, such as those detailed in this guide, to establish its antimicrobial, anti-inflammatory, and cytotoxic profiles and determine quantitative metrics (MIC, IC₅₀).

-

Mechanism of Action Studies: Investigating the effects of β-thujene on key signaling pathways (e.g., NF-κB, MAPK) to elucidate its molecular mechanisms.

-

In Vivo Validation: Progressing promising in vitro findings to appropriate animal models to assess efficacy and safety.

By addressing these fundamental questions, the scientific community can determine whether β-thujene holds therapeutic potential or is merely a minor, inactive component of the complex chemical mixtures in which it is found.

References

- 1. researchgate.net [researchgate.net]

- 2. foreverest.net [foreverest.net]

- 3. beta-Thujene | C10H16 | CID 520384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chemical composition and antimicrobial activity of the essential oil of Teucrium ramosissimum (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Chemical Profile of the Volatile Constituents and Antimicrobial Activity of the Essential Oils from Croton adipatus, Croton thurifer, and Croton collinus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Molecular mechanism of the anti-inflammatory effects of plant essential oils: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory and chondroprotective activity of (+)-α-pinene: structural and enantiomeric selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alpha-Thujene (CAS 2867-05-2) - High-Purity Research Compound [benchchem.com]

- 15. Chemical Composition and Larvicidal Activity Against Aedes aegypti of the Leaf Essential Oils from Croton blanchetianus - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of β-Thujene as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Thujene, a bicyclic monoterpene found in the essential oils of numerous plant species, is a volatile organic compound of significant interest due to its diverse biological activities. As a plant secondary metabolite, it plays a crucial role in plant defense mechanisms and communication. This technical guide provides an in-depth overview of β-thujene, focusing on its biosynthesis, natural occurrence, and demonstrated biological effects, including its antimicrobial, insecticidal, and anti-inflammatory properties. Detailed experimental protocols for the extraction, identification, and quantification of β-thujene are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate further research and drug development endeavors.

Introduction

β-Thujene, systematically named 4-methyl-1-(1-methylethyl)bicyclo[3.1.0]hex-2-ene, is a monoterpene isomer of α-thujene and sabinene.[1] It is a characteristic component of the essential oils of various aromatic and medicinal plants, contributing to their distinctive aromas.[2] Its presence is particularly notable in species of the Cupressaceae (e.g., Thuja occidentalis) and Lamiaceae (e.g., Salvia officinalis) families.[3][4] Beyond its role as a fragrance component, β-thujene exhibits a range of biological activities that are of increasing interest to the scientific community. This guide aims to consolidate the current knowledge on β-thujene, providing a technical resource for researchers exploring its potential applications in pharmacology and agriculture.

Biosynthesis of β-Thujene

The biosynthesis of β-thujene, like other monoterpenes, originates from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce the universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The condensation of IPP and DMAPP forms geranyl pyrophosphate (GPP), the direct precursor to monoterpenes.

The formation of the characteristic bicyclic thujane (B1196268) skeleton is catalyzed by a class of enzymes known as terpene synthases. Specifically, (+)-sabinene synthase catalyzes the cyclization of GPP to (+)-sabinene. Subsequent enzymatic modifications, which can include isomerization, lead to the formation of α-thujene and β-thujene. The precise enzymatic steps and regulatory mechanisms can vary between plant species.

Natural Occurrence and Quantitative Data

β-Thujene is found in a wide array of plant species, with its concentration varying significantly depending on the plant organ, geographical location, and harvesting time.[3] The following tables summarize the quantitative data on the presence of β-thujene in the essential oils of several well-studied plants.

| Plant Species | Plant Part | β-Thujene Concentration (%) | Reference(s) |

| Thuja occidentalis (Eastern Arborvitae) | Leaves | 7.2 - 12.0 | [3][5] |

| Thuja occidentalis 'Globosa' | Leaves | 5.58 | [6] |

| Thuja occidentalis 'Aurea' | Leaves | 2.70 | [6] |

| Salvia officinalis (Common Sage) | Leaves | 1.34 - 15.6 | [4][7] |

| Artemisia herba-alba | Leaves | 11.4 | |

| Zanthoxylum schinifolium (Sichuan Pepper) | Fruit | 4.29 | [5] |

| Croton adipatus | - | 12.69 | [8] |

Table 1: Concentration of β-Thujene in the Essential Oils of Various Plant Species.

Biological Activities of β-Thujene

β-Thujene has demonstrated a spectrum of biological activities, highlighting its potential for therapeutic and agricultural applications.

Antimicrobial Activity

Essential oils containing β-thujene have shown activity against a range of pathogenic bacteria and fungi. While data for pure β-thujene is limited, the antimicrobial efficacy of these oils is often attributed to the synergistic effects of their components, including β-thujene.

| Microorganism | Essential Oil Source | MIC (mg/mL) | Reference(s) |

| Staphylococcus aureus | Thuja spp. (α- and β-thujone mixture) | >10 | [6] |

| Escherichia coli | Thuja spp. (α- and β-thujone mixture) | >10 | [6] |

| Candida albicans | Thuja spp. (α- and β-thujone mixture) | >10 | [6] |

Table 2: Minimum Inhibitory Concentration (MIC) of Essential Oils/Components Containing Thujones against Various Microorganisms.

Insecticidal Activity

β-Thujene has been identified as a potent insect deterrent, particularly against aphids. Studies have shown that it can alter the probing and settling behavior of these agricultural pests.

| Insect Species | Compound/Essential Oil | LC50/LD50 | Reference(s) |

| Spodoptera littoralis | Majorana hortensis essential oil (containing γ-terpinene and terpinen-4-ol as major components) | LD50: 2.48 µ g/larva | [9] |

| Aphis fabae | Majorana hortensis essential oil | LC50: 1.88 g/L | [9] |

Table 3: Insecticidal Activity of Essential Oils Containing Monoterpenes. (Note: Data for pure β-thujene is limited; this table provides context from related monoterpenes).

Anti-inflammatory Activity